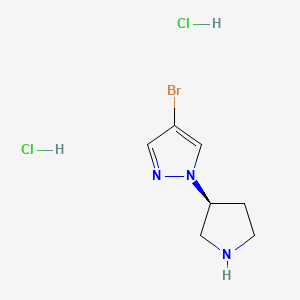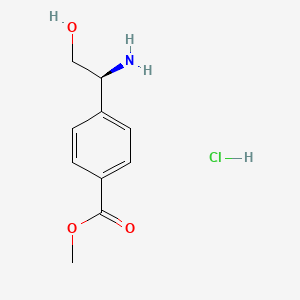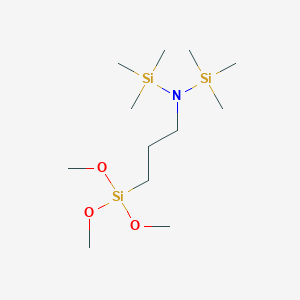![molecular formula C10H8BrF3O3 B6360884 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 1610379-48-0](/img/structure/B6360884.png)
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane
描述
“2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane” is a chemical compound with the CAS Number: 1610379-48-0 . It has a molecular weight of 313.07 . The IUPAC name for this compound is 2-(3-bromo-5-(trifluoromethoxy)phenyl)-1,3-dioxolane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8BrF3O3/c11-7-3-6 (9-15-1-2-16-9)4-8 (5-7)17-10 (12,13)14/h3-5,9H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.07 . It is recommended to be stored at a temperature of 2-8°C .作用机制
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane acts as an inhibitor of several enzymes, including cytochrome P450 and other enzymes involved in drug metabolism. This compound binds to the active sites of these enzymes and blocks the binding of substrates, thus inhibiting their activity. Additionally, this compound has been shown to interact with proteins and small molecules, forming a complex that can be used to study the structure and dynamics of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450. Additionally, this compound has been shown to interact with proteins and small molecules, forming complexes that can be used to study the structure and dynamics of proteins.
实验室实验的优点和局限性
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane has several advantages for use in laboratory experiments. This compound is a versatile compound that can be used in a variety of different experiments. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not suitable for use in in vivo experiments, as it is toxic and can cause adverse effects in humans.
未来方向
The future of 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane is promising, as it has a variety of potential applications. This compound can be used to study the structure and dynamics of proteins, and as a substrate for a variety of enzymes. Additionally, this compound can be used to study the interaction of proteins with small molecules, such as drugs. Furthermore, this compound can be used in drug delivery systems, as it has the potential to be used as an inhibitor of several enzymes involved in drug metabolism. Finally, this compound can be used to study the effects of drugs on proteins and other biological systems.
科学研究应用
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane has been used in a variety of scientific research applications, including drug delivery, enzyme inhibition, and protein-protein interactions. This compound has been used as a substrate for a variety of enzymes, such as cytochrome P450, and has also been used to study the structure and dynamics of proteins. Additionally, this compound has been used to study the interaction of proteins with small molecules, such as drugs.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin or eyes .
属性
IUPAC Name |
2-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-7-3-6(9-15-1-2-16-9)4-8(5-7)17-10(12,13)14/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKDJPSYRJVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)






![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)